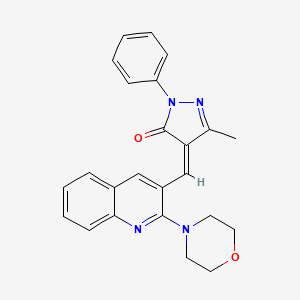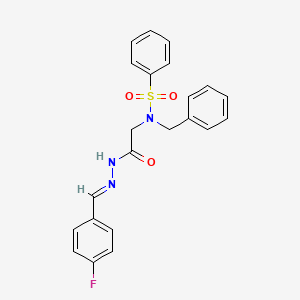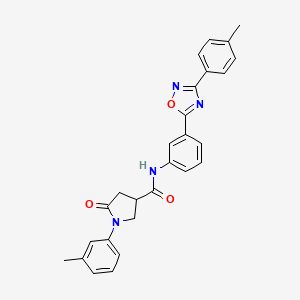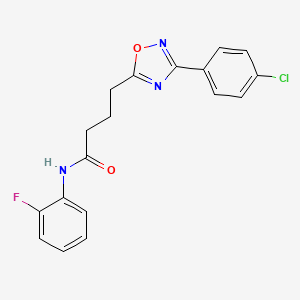
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as FMA-1, is a novel compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for its potential use in various applications, including drug discovery and development.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the activity of the proteasome, a protein complex that is involved in protein degradation. Additionally, this compound has been shown to inhibit the activity of the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. This compound has also been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its broad-spectrum activity against various diseases and conditions. This compound has been shown to have anticancer, antiviral, and antibacterial activity, making it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological effects can help to identify potential targets for drug development. Another area of research is to optimize the synthesis method of this compound to increase yields and purity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, including in animal models and clinical trials. Finally, this compound can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
In conclusion, this compound is a novel compound that has gained significant attention in scientific research. It has shown promising results as a potential drug candidate for various diseases and conditions. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-3-(methylamino)benzaldehyde to form the intermediate compound. The intermediate compound is then reacted with pivaloyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential use in drug discovery and development. It has been shown to have anticancer, antiviral, and antibacterial activity. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)19(24)22(13-16-8-6-10-25-16)12-15-11-14-7-4-5-9-17(14)21-18(15)23/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKHFBYTCIDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)



![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)